(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19FN2O3S and its molecular weight is 422.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties and Mechanisms A significant body of research has focused on the antitumor properties of benzothiazole derivatives. These compounds exhibit potent and selective antitumor activities, with mechanisms involving the induction and biotransformation by cytochrome P450 enzymes into active metabolites. For instance, amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles have been shown to overcome drug lipophilicity limitations, demonstrating significant in vivo antitumor efficacy against specific carcinoma cell lines (Bradshaw et al., 2002)[https://consensus.app/papers/evaluation-amino-acid-prodrugs-antitumor-bradshaw/c3666e6160d058b5a0657a7b8b5a98dc/?utm_source=chatgpt]. Another study explored the synthesis and in vitro biological properties of fluorinated benzothiazoles, highlighting their selective cytotoxicity and the role of cytochrome P450 induction in their antitumor specificity (Hutchinson et al., 2001)[https://consensus.app/papers/antitumor-benzothiazoles-synthesis-vitro-properties-hutchinson/2b85f88cd5bd576db9e175f85bf4eec8/?utm_source=chatgpt].
Pharmacokinetics and Drug Development Further research has been directed towards improving the pharmacokinetic profiles of these compounds for clinical application. For example, water-soluble L-lysyl- and L-alanyl-amide prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been developed, addressing formulation and bioavailability challenges for parenteral administration, with one derivative selected for phase 1 clinical evaluation (Hutchinson et al., 2002)[https://consensus.app/papers/antitumor-benzothiazoles-synthesis-properties-hutchinson/01064b2afa345eb8b9a36aee16049ef3/?utm_source=chatgpt].
Chemical Transformations and Novel Syntheses Additionally, research has explored the chemical transformations of related benzothiazinones, revealing their reactivity towards various chemical agents and leading to the creation of novel compounds. This includes the synthesis of derivatives through multicomponent reactions, highlighting the versatility of these chemical frameworks in generating compounds with potentially new biological activities (Lega et al., 2016)[https://consensus.app/papers/peculiarities-2amino3r4aryl4hpyranes-synthesis-lega/275129b238e75ea090386da6431e08aa/?utm_source=chatgpt].
Properties
IUPAC Name |
(3E)-3-[(4-fluoroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-16-5-4-6-17(13-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-11-9-18(24)10-12-19/h2-14,25H,15H2,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUPQFUMXKGDFU-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)F)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)F)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.